Product packaging for Boc-3,5-diiodo-tyr-ome(Cat. No.:CAS No. 128781-80-6)

Boc-3,5-diiodo-tyr-ome

Cat. No.: B558704
CAS No.: 128781-80-6
M. Wt: 547.12 g/mol
InChI Key: KCRKNWPLSHNILS-LLVKDONJSA-N
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Description

Significance as a Specialized Amino Acid Derivative in Academic Contexts

The unique structure of Boc-3,5-diiodo-Tyr-OMe makes it a valuable asset in academic and research environments. The two iodine atoms significantly influence its chemical properties and biological activity. chemimpex.comcymitquimica.com This di-iodination enhances the compound's stability and provides a handle for further chemical modifications, making it a versatile building block in organic synthesis. guidechem.comchemimpex.com

In the realm of peptide synthesis, the Boc protecting group is crucial. It allows for the sequential addition of amino acids to build a peptide chain in a controlled manner, preventing unwanted side reactions. chemimpex.com The methyl ester protection of the carboxylic acid also plays a vital role in synthetic strategies. The presence of the heavy iodine atoms can also be exploited in biophysical studies, such as X-ray crystallography, to help solve the phase problem and determine the three-dimensional structures of peptides and proteins.

Role in Interdisciplinary Chemical and Biochemical Investigations

The applications of this compound extend across various scientific fields, highlighting its interdisciplinary importance.

Peptide Synthesis and Drug Development: This compound is a key building block in the synthesis of novel peptides. chemimpex.com Researchers utilize it to create peptide-based drugs with modified properties. The incorporation of diiodotyrosine can influence the conformation and biological activity of the resulting peptide, which is particularly relevant in the development of therapeutic agents. chemimpex.comchemimpex.com Its use has been noted in research aimed at creating new drugs, including those with potential applications in oncology. chemimpex.com

Biochemical Probes and Thyroid Hormone Research: Due to its structural similarity to thyroid hormones, this compound and its derivatives are used in studies investigating thyroid hormone function and metabolism. chemimpex.comchemimpex.com These investigations are crucial for understanding endocrine disorders. The iodinated nature of the compound also makes it suitable for the development of radiolabeled analogs for use in diagnostic imaging and biochemical assays. chemimpex.comsmolecule.com

Bioconjugation and Materials Science: The compound is employed in bioconjugation techniques, where it facilitates the linking of biomolecules to other molecules or surfaces. chemimpex.com This is a key strategy in creating targeted drug delivery systems. Furthermore, its incorporation into polymer matrices can enhance their properties for applications in materials science. chemimpex.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 128781-80-6
Molecular Formula C15H19I2NO5
Molecular Weight 547.1 g/mol
Appearance White to off-white powder
Melting Point 117-128 °C
Purity ≥ 98% (HPLC)
Optical Rotation [a]D20 = -27 ± 2º (c=1 in DMF)
Storage Temperature 0-8 °C

The data in this table is compiled from multiple sources. guidechem.comchemimpex.comchemicalbook.comchemicalbook.com

Research Applications of Iodinated Tyrosine Derivatives

Research AreaApplication of Iodinated Tyrosine Derivatives
Pharmaceutical Development Serve as intermediates in the synthesis of radiopharmaceuticals for diagnostic imaging. chemimpex.com
Biochemical Research Used in studies of thyroid hormone analogs to understand hormone interactions and metabolism. chemimpex.com
Protein Labeling Employed for tracking and studying protein interactions within biological systems. chemimpex.com
Drug Design The unique structure allows for modifications to develop new therapeutic agents. chemimpex.com
Peptide Synthesis Act as building blocks for creating peptides with specific biological activities. chemimpex.comcreative-peptides.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19I2NO5 B558704 Boc-3,5-diiodo-tyr-ome CAS No. 128781-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128781-80-6

Molecular Formula

C15H19I2NO5

Molecular Weight

547.12 g/mol

IUPAC Name

methyl (2R)-2-(3,5-diiodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(20)18-11(13(19)22-5)8-6-9(16)12(21-4)10(17)7-8/h6-7,11H,1-5H3,(H,18,20)/t11-/m1/s1

InChI Key

KCRKNWPLSHNILS-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)I)OC)I)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC

Synonyms

BOC-3,5-DIIODO-TYR-OME; 128781-80-6; SCHEMBL5123861; C15H19I2NO5; CTK8B4810; LYSAEUWOAILRMR-NSHDSACASA-N; 6241AH; ZINC71788016; N-t-butoxycarbonyl-3,5-diiodo-L-tyrosinemethylester; 3,5-Diiodo-N-(tert-butoxycarbonyl)-L-tyrosinemethylester

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Boc 3,5 Diiodo Tyr Ome and Its Derivatives

Regioselective Iodination Techniques for Tyrosine Precursors

The introduction of iodine atoms at the 3 and 5 positions of the tyrosine ring is a crucial step in the synthesis of Boc-3,5-diiodo-Tyr-OMe. This process typically involves electrophilic aromatic substitution, where an iodinating agent attacks the electron-rich phenol (B47542) ring of a protected tyrosine derivative. smolecule.com

A common starting material for this process is Boc-L-tyrosine methyl ester. guidechem.com The direct iodination of this precursor can be achieved using various iodinating agents. One established method involves the use of iodine monochloride (ICl). Another approach utilizes a mixture of iodine (I2) and a suitable oxidizing agent. For example, a simple and effective strategy involves treating a commercially available Fmoc/Boc-L-Tyrosine monomer with an iodinating agent to achieve di-iodination at the 3 and 5 positions. exlibrisgroup.comresearchgate.net This method has been successfully used to prepare iodinated tyrosine monomers for further use in peptide synthesis. exlibrisgroup.comresearchgate.net

The choice of solvent and reaction conditions plays a significant role in the efficiency and regioselectivity of the iodination. For instance, iodination using silver sulfate (B86663) in methanol (B129727) has been explored, with optimization of reaction conditions, such as temperature, leading to improved yields of the desired di-iodinated product. researchgate.net

Palladium-Catalyzed Coupling Reactions in Diiodotyrosine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have emerged as powerful tools for the derivatization of diiodotyrosine. nih.govmdpi.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of functional groups onto the tyrosine scaffold. nih.govmdpi.com

The Suzuki-Miyaura reaction, in particular, has been widely used for the synthesis of biaryl tyrosine derivatives. researchgate.netscielo.br This reaction typically involves the coupling of a diiodotyrosine derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. scielo.br Researchers have successfully employed this methodology for the mono- and bis-arylation of 3,5-diiodotyrosine within unprotected peptide sequences, demonstrating high conversion rates with low catalyst loadings. mdpi.com The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. scielo.br

The Heck coupling reaction is another valuable palladium-catalyzed method used to create novel fluorescent unnatural amino acids from protected diiodo-L-tyrosine. nih.govresearchgate.netsemanticscholar.orgrsc.org This reaction involves the coupling of the diiodotyrosine derivative with various styrene (B11656) analogs to generate stilbene (B7821643) and meta-phenylenevinylene backbones. nih.govresearchgate.netsemanticscholar.orgrsc.org

Strategies for Diiodinated Tyrosine Monomer Preparation

Researchers have also developed strategies for the synthesis of diiodinated tyrosine monomers starting from L-tyrosine. exlibrisgroup.comresearchgate.net One such method involves the protection of the amino group with a Boc or Fmoc group, followed by esterification of the carboxylic acid, and subsequent di-iodination of the aromatic ring. guidechem.com These monomers can then be used in solid-phase peptide synthesis or for the creation of other derivatives. exlibrisgroup.comresearchgate.net

Protective Group Chemistry in this compound Synthesis

Protecting groups are essential in the synthesis of this compound to ensure that reactions occur selectively at the desired functional groups. pressbooks.pubthieme-connect.de The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. cymitquimica.comorganic-chemistry.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protecting group is stable under a variety of reaction conditions, including those used for iodination and esterification, but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This orthogonality allows for the selective deprotection of the amino group without affecting other protecting groups or the sensitive functionalities of the molecule. organic-chemistry.org

In the context of this compound synthesis, the Boc group protects the α-amino group of the tyrosine derivative throughout the iodination and esterification steps. The methyl ester protects the carboxylic acid function. This strategy ensures that the desired product is obtained with high purity and yield.

Derivatization Approaches for Functionalization

The diiodo-tyrosine scaffold provides a versatile platform for further functionalization, enabling the creation of a wide array of derivatives with tailored properties.

Synthesis of Activated Esters for Bioconjugation (e.g., N-hydroxysuccinimide esters)

N-hydroxysuccinimide (NHS) esters are highly reactive intermediates that are widely used for bioconjugation, particularly for labeling proteins and other biomolecules with probes or drugs. thieme-connect.deamerigoscientific.com The synthesis of NHS esters of Boc-3,5-diiodo-Tyr-OH allows for the facile attachment of this iodinated amino acid to other molecules containing a primary amine.

The preparation of NHS esters typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide. amerigoscientific.com More recent and efficient methods have also been developed, including those that utilize oxidizing agents or palladium-catalyzed carbonylation reactions. thieme-connect.deamerigoscientific.com For instance, a method using triphenylphosphine (B44618) and iodine has been reported for the synthesis of various active esters, including NHS esters, from carboxylic acids under mild conditions. organic-chemistry.org

Creation of Unnatural Amino Acid Derivatives (e.g., Fluorescent Tyrosine Analogs)

The palladium-catalyzed cross-coupling reactions discussed earlier are instrumental in the creation of unnatural amino acid derivatives, particularly fluorescent tyrosine analogs. nih.govresearchgate.netsemanticscholar.orgrsc.org By coupling protected diiodo-L-tyrosine with various aromatic and heteroaromatic styrenes via the Heck reaction, researchers have synthesized a series of fluorescent unnatural amino acids with emissions spanning a broad range of wavelengths. nih.govresearchgate.netsemanticscholar.orgrsc.org

These novel amino acids can exhibit interesting photophysical properties, such as reversible pH and redox responses, making them promising as stimuli-responsive fluorescent probes. nih.govrsc.org Furthermore, these fluorescent amino acids can be incorporated into peptides using standard solid-phase peptide synthesis, enabling the study of peptide-protein interactions and cellular imaging. nih.govrsc.org The ability to genetically incorporate such unnatural tyrosine analogs into proteins opens up new avenues for studying protein structure and function. acs.org

Applications in Advanced Peptide and Peptidomimetic Synthesis Research

Strategic Incorporation as a Building Block in Complex Peptide Architectures

Boc-3,5-diiodo-Tyr-OMe serves as a crucial building block in the creation of intricate peptide structures. chemimpex.comchemimpex.com Its diiodinated nature makes it a valuable component for researchers aiming to construct peptides with specific functionalities and for developing novel therapeutic agents. chemimpex.comcymitquimica.com The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates selective reactions, allowing for controlled incorporation into a growing peptide chain without compromising the integrity of other reactive groups. chemimpex.com

The synthesis of diverse and complex peptide architectures, such as cyclic peptides, branched peptides, and multi-cyclic peptides, often relies on the strategic placement of modified amino acids like this compound. hku.hk These complex structures can exhibit enhanced biological activities compared to their linear counterparts. hku.hk For instance, the iodinated tyrosine monomer can be used to generate iodinated diketopiperazines, a class of compounds with various pharmacological activities. researchgate.net

The ability to introduce iodine atoms into a peptide sequence via this building block is also critical for radiolabeling applications in medical imaging, which aids in visualizing biological processes. chemimpex.com

Design and Synthesis of Modified Peptides with Enhanced Properties

The incorporation of this compound into peptide sequences is a key strategy for designing modified peptides with improved characteristics. chemimpex.comcymitquimica.com The two iodine atoms on the tyrosine ring can significantly alter the biological activity and stability of the resulting peptide. chemimpex.com

One notable application is the development of pH-dependent targeting peptides. By substituting native tyrosine residues with 3,5-diiodotyrosine, researchers have engineered peptides that exhibit selective binding in acidic environments, such as those found in tumors. nih.gov This pH-dependent binding is reversible, offering a sophisticated mechanism for targeted drug delivery. nih.gov At a physiological pH of 7.4, the hydroxyl group of the diiodotyrosine is deprotonated, which can interrupt the peptide's native binding ability. nih.gov

Furthermore, the introduction of iodine atoms can enhance the serum stability of peptides, a critical factor for the development of effective therapeutic agents. nih.gov The bulky iodine atoms can also influence peptide-protein interactions, potentially increasing binding affinity and selectivity. researchgate.net

Table 1: Research Findings on Peptides Modified with 3,5-Diiodotyrosine

Research Area Key Finding Reference
pH-Dependent Targeting Substitution with 3,5-diiodotyrosine confers pH-dependent binding, with higher selectivity at acidic pH (e.g., pH 6). nih.gov
Serum Stability The presence of 3,5-diiodotyrosine can improve the stability of peptides in serum. nih.gov
Reversible Binding The binding of peptides containing 3,5-diiodotyrosine to their targets can be reversibly controlled by pH changes. nih.gov
Metabolic Stability Diiodinated peptides may have different metabolic properties compared to their non-iodinated or mono-iodinated counterparts. researchgate.net

Solid-Phase Peptide Synthesis Methodologies Utilizing this compound Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound and its derivatives are well-suited for this methodology. csic.esnih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.gov The use of a protecting group like Boc is fundamental to this process. nih.gov

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. peptide.combeilstein-journals.org The Boc group protects the α-amino group of the amino acid and is removed under moderately acidic conditions, while side-chain protecting groups are typically stable to these conditions and are removed at the end of the synthesis with a strong acid. nih.govbeilstein-journals.org this compound fits seamlessly into this workflow, allowing for its incorporation at any desired position in the peptide sequence. sigmaaldrich.com

The synthesis of peptides containing modified residues like 3,5-diiodotyrosine can be performed manually or using automated synthesizers. peptide.comnih.gov The process involves a repeated cycle of deprotection, coupling of the next Boc-protected amino acid, and washing to remove excess reagents. nih.gov The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test. csic.es

Impact on Peptide Conformation and Stability Studies

The introduction of the bulky and electronegative iodine atoms of 3,5-diiodotyrosine can have a profound impact on the conformation and stability of peptides. researchgate.netru.nl The conformational rigidity of a peptide is a critical factor influencing its binding affinity and specificity for a biological target. nih.gov By restricting the flexibility of a peptide, the entropic cost of binding is reduced, which can lead to more potent and selective interactions. nih.gov

Research has shown that incorporating diiodotyrosine can enhance the stability of peptides against proteolytic degradation. nih.gov This increased stability is a significant advantage for therapeutic peptides, as it can prolong their half-life in the body.

Furthermore, studies on the metabolic stability of iodinated peptides have revealed that diiodinated peptides can be more susceptible to deiodination than mono-iodinated versions, highlighting that the degree of iodination significantly affects the peptide's metabolic fate and potential biological activity. researchgate.net

Biochemical and Biophysical Probing Using Boc 3,5 Diiodo Tyr Ome

Radiochemical Synthesis and Applications in Molecular Imaging Research

The presence of iodine atoms in Boc-3,5-diiodo-Tyr-OMe makes it an ideal precursor for producing radiolabeled molecules for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.org These methods are crucial for visualizing and quantifying biological processes in real-time within a living organism. nih.govacs.org

Iodinated organic compounds have long been fundamental as contrast media for radiographic diagnostics. nih.govacs.org They enhance the contrast in imaging modalities such as X-ray and computed tomography (CT), allowing for clearer visualization of tissues and organs. frontiersin.org In the realm of nuclear imaging, the focus shifts to radioiodinated compounds, which act as tracers rather than bulk contrast agents. The development of these tracers is a cornerstone of diagnostic research, enabling the study of diseases at a molecular level. acs.org

Compounds like Boc-3,5-diiodo-D-tyrosine are key intermediates in the synthesis of these radiopharmaceuticals. chemimpex.com The stable iodine atoms can be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to create probes for imaging. acs.orgmdpi.com The choice of isotope depends on the specific application, such as diagnostic imaging or radiotherapy. acs.org For instance, ¹²³I is used for SPECT imaging, while ¹²⁴I is a positron emitter used in PET scans. mdpi.com The ability to incorporate these isotopes into biologically relevant molecules, such as peptides or thyroid hormone analogues, allows researchers to track their distribution and interaction with specific targets in the body. chemimpex.comresearchgate.net

Table 1: Common Iodine Radioisotopes in Biomedical Research

Isotope Half-life Primary Emission Primary Application
¹²³I 13.3 hours Gamma (γ) SPECT Imaging acs.org
¹²⁴I 4.2 days Positron (β+) PET Imaging mdpi.com
¹²⁵I 60.1 days Gamma (γ) Preclinical Research, Assays acs.orgrevvity.co.jp
¹³¹I 8.0 days Beta (β-), Gamma (γ) Radiotherapy, SPECT Imaging acs.org

This table summarizes key properties and applications of iodine radioisotopes used in diagnostic and therapeutic research. acs.orgmdpi.com

Several strategies exist to incorporate radioiodine into molecules for in vivo tracking. mdpi.comnih.gov Direct radiolabeling is a straightforward method where cells or molecules are incubated ex vivo with a radiotracer before being introduced into the subject. acs.orgnih.gov

A prevalent chemical method for radioiodination is electrophilic aromatic substitution, where an oxidizing agent is used to convert sodium radioiodide (Na[*I]) into an electrophilic iodine species that then substitutes onto an activated aromatic ring, such as the phenol (B47542) ring in tyrosine. mdpi.com Common oxidizing agents include Chloramine-T and N-chlorosuccinimide (NCS). mdpi.comrevvity.co.jp However, these methods can involve harsh conditions that may damage sensitive biomolecules. acs.org

More recent and milder methods have been developed to overcome these limitations. These can include:

Organometallic Precursors: Using precursors containing tin (stannanes) or boron (boronic acids) that can be readily substituted with radioiodine under gentle conditions. acs.org

Copper-Mediated Radioiodination: This technique allows for the radioiodination of various molecules with high efficiency and under milder conditions. acs.org

Membrane Labeling: For tracking cells or extracellular vesicles, strategies can involve functionalizing the surface with bifunctional chelators that can bind radiometals, or using reagents that integrate into the cell membrane. mdpi.commdpi.com

This compound, as a protected amino acid, can be incorporated into a peptide sequence first. The Boc and methyl ester groups can then be removed, and the exposed di-iodotyrosine residue can potentially undergo isotopic exchange or be part of a larger molecule targeted for radioiodination.

Development of Iodinated Compounds for Diagnostic Research

Exploration of Thyroid Hormone Analogues and Related Biochemical Pathways

This compound shares structural similarities with thyroid hormones, specifically with the diiodotyrosine (DIT) moiety that is a precursor to thyroxine (T4) and triiodothyronine (T3). chemimpex.comfirsthope.co.in This makes it a valuable compound for synthesizing and studying thyroid hormone analogues. chemimpex.comkarger.com Thyroid hormones regulate a vast array of metabolic processes, and their effects are primarily mediated by binding to nuclear thyroid hormone receptors (TRs), TRα and TRβ. nih.govwjgnet.com

Researchers develop thyroid hormone analogues to achieve selective therapeutic effects, such as targeting the liver-specific TRβ to lower cholesterol while avoiding the cardiac effects associated with TRα. nih.govwjgnet.com The synthesis of these analogues often requires building blocks with specific iodination patterns. vu.edu.au this compound provides a di-iodinated tyrosine scaffold that can be used in the construction of novel thyromimetic compounds. chemimpex.com

Furthermore, isotopically labeled thyroid hormone analogues are essential for studying their metabolism, biodistribution, and interaction with transport proteins and receptors. researchgate.netnih.gov The synthesis of such labeled compounds, for example, ³H-sobetirome, allows for detailed investigation of their cellular uptake and biochemical pathways. nih.gov The structural foundation provided by di-iodinated tyrosine derivatives is critical for creating these research tools. researchgate.netnih.gov

Protein Labeling Methodologies for Interaction and Structural Studies

Iodination is a widely used method for labeling proteins to study their structure and interactions. revvity.co.jpnih.gov Given that tyrosine is a naturally occurring amino acid, its phenolic ring is a primary target for iodination. researchgate.net this compound can be used to synthesize peptides containing a di-iodinated tyrosine residue, which can then be used in various biophysical studies.

Common methods for protein iodination include:

Chloramine-T Method: This oxidative technique uses Chloramine-T to facilitate the substitution of iodine onto tyrosine residues. revvity.co.jp While effective, it can be harsh and potentially alter the protein's function. gbiosciences.com

Lactoperoxidase Method: A milder enzymatic method that uses lactoperoxidase and hydrogen peroxide to catalyze the iodination of accessible tyrosine residues. revvity.co.jp

Bolton-Hunter Reagent: This method involves an indirect approach where an iodinated acylating agent reacts with primary amines (like lysine (B10760008) residues) on the protein. gbiosciences.com It is particularly useful for proteins that lack tyrosine or are sensitive to oxidation. gbiosciences.com

IPy₂BF₄ Reagent: Bis(pyridine)iodonium (I) tetrafluoroborate (B81430) (IPy₂BF₄) is a modern reagent that allows for fast, quantitative, and selective iodination of the most accessible tyrosine residues under mild aqueous conditions, preserving the protein's functional integrity. nih.govacs.org

By incorporating a di-iodinated tyrosine into a peptide or protein, researchers can introduce a heavy atom for X-ray crystallography studies or a site for radiolabeling to track protein interactions and metabolism. revvity.co.jpchemimpex.com The use of stable ¹²⁷I in conjunction with detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) also offers a non-radioactive alternative for protein quantification. researchgate.net

Table 2: Comparison of Common Protein Iodination Methods

Method Target Residue(s) Key Reagents Advantages Disadvantages
Chloramine-T Tyrosine revvity.co.jp Chloramine-T, NaI High specific activity, simple revvity.co.jp Harsh oxidative conditions, may damage protein gbiosciences.com
Lactoperoxidase Tyrosine revvity.co.jp Lactoperoxidase, H₂O₂ Milder than Chloramine-T revvity.co.jp Can be less efficient
Bolton-Hunter Lysine (amino groups) gbiosciences.com Iodinated N-hydroxysuccinimide ester Good for proteins without tyrosine, mild gbiosciences.com Indirect labeling, modifies different residues
IPy₂BF₄ Tyrosine nih.gov Bis(pyridine)iodonium (I) tetrafluoroborate Fast, selective, preserves protein function nih.govacs.org Newer reagent, may be more costly

This table outlines and compares different methodologies used for the iodination of proteins for research purposes. revvity.co.jpnih.govgbiosciences.comacs.org

Development of Stimuli-Responsive Fluorescent Probes

Stimuli-responsive fluorescent probes are powerful tools for detecting physiological and pathological states in living systems by changing their fluorescence properties in response to specific environmental triggers like pH, enzymes, or reactive oxygen species (ROS). rsc.orgresearchgate.netrsc.org An innovative approach in this field involves using modified amino acids as the core of the fluorescent probe.

Research has demonstrated that 3,5-diiodo-L-tyrosine (B556648), the core structure of this compound, can be chemically converted into novel stimuli-responsive fluorescent amino acids. rsc.org In one synthetic pathway, protected 3,5-diiodo-L-tyrosine was used to create a new compound that exhibits pH-dependent fluorescence. rsc.org By modifying the iodinated tyrosine, researchers developed a molecule that is non-fluorescent at physiological pH (7.4) but becomes fluorescent upon a decrease in pH. This "turn-on" fluorescence is attributed to the protonation of a pyridine (B92270) moiety within the molecule, which alters its electronic properties. rsc.org

Furthermore, methylation of the pyridine group in these di-iodotyrosine derivatives can create analogues that show fluorescence in the near-infrared (NIR) region upon deprotonation of the phenol group. rsc.org The development of such probes is highly significant because they can be directly incorporated into peptides, potentially targeting specific locations within a cell or organism to report on the local chemical environment. nih.govmdpi.com This strategy opens the door to creating sophisticated biosensors for studying disease processes where pH changes or ROS production are key markers. nih.govmdpi.com

Fundamental Investigations into Halogen Effects in Biological Systems

Influence of Di-Iodination on Amino Acid Side Chain Properties (e.g., pKa, Hydrophobicity)

The addition of iodine atoms to the tyrosine phenolic ring significantly alters the side chain's electronic and steric properties, which in turn modifies its acidity (pKa) and hydrophobicity.

pKa Alteration: The electron-withdrawing nature of halogen atoms acidifies the phenolic hydroxyl group, leading to a substantial decrease in its pKa value. Research on free amino acids demonstrates a clear trend: the pKa of the hydroxyl group decreases as the number of halogen atoms increases. nih.gov For instance, the pKa of unmodified tyrosine is approximately 9.9. nih.gov Mono-iodination (e.g., in 3-iodotyrosine) lowers this value to around 8.3, while di-iodination (in 3,5-diiodotyrosine) causes a further, more significant drop to approximately 6.5. nih.gov This dramatic increase in acidity means that at a physiological pH of ~7.4, a di-iodinated tyrosine side chain is predominantly deprotonated and negatively charged, unlike its unmodified counterpart which remains protonated. umass.edu

Table 1: Effect of Iodination on Tyrosine Side Chain pKa

CompoundNumber of Iodine AtomspKa of Phenolic Group
Tyrosine0~9.9
3-Iodotyrosine (IY)1~8.3
3,5-Diiodotyrosine (I₂Y)2~6.5

Data sourced from studies on free amino acids. nih.gov

Role of Halogen Bonding in Protein-Ligand and Protein-Peptide Interactions

A key consequence of introducing iodine into a tyrosine residue is its ability to participate in halogen bonding (XB). nih.gov A halogen bond is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as a Lewis acid, accepting electron density from a Lewis base like an oxygen, nitrogen, or sulfur atom. acs.orgwiley.com

Iodine, being large and highly polarizable, is a particularly effective halogen bond donor. nih.gov In protein-ligand and protein-peptide complexes, the iodine atoms of a di-iodinated tyrosine residue can form stabilizing halogen bonds with suitable acceptor atoms in a binding pocket. acs.org The most common halogen bond acceptor in proteins is the oxygen of the peptide backbone carbonyl group. acs.orgmdpi.com Side-chain groups, such as the hydroxyls of serine and threonine or the carboxylates of aspartate and glutamate, can also serve as acceptors. acs.org

This interaction is crucial in nature, for example, in the molecular recognition of iodinated thyroid hormones by their transport protein, transthyretin. acs.org The specific geometry and strength of halogen bonds (where the trend is typically I > Br > Cl) contribute significantly to the affinity and specificity of ligand binding. nih.govresearchgate.net By incorporating di-iodinated tyrosine into peptides or using it as a ligand, researchers can leverage halogen bonding to enhance binding to protein targets, making it a valuable strategy in rational drug design and chemical biology. nih.govresearchgate.net

Modulation of Protein Self-Organization and Dynamics by Halogenated Tyrosine Residues

The physicochemical changes induced by di-iodination can have profound effects that extend beyond local interactions to influence the large-scale assembly and dynamics of entire proteins. nih.govresearchgate.net Studies using genetically encoded halogenated tyrosine residues have provided direct insight into this phenomenon. nih.gov

In one key study, halogenated tyrosine analogues were incorporated into FtsZ, a prokaryotic protein that self-organizes into filaments as part of the bacterial cell division machinery. nih.govresearchgate.net The research revealed that even a single halogenated tyrosine residue could significantly perturb the protein's structure and dynamics. nih.gov These subtle molecular perturbations—stemming from altered surface charges and internal domain distances due to the halogen's presence—were collectively amplified during the process of FtsZ self-organization. researchgate.net

Specifically, variants containing halogenated tyrosines, including di-iodotyrosine, exhibited suppressed polymerization rates and reduced GTPase activity, which is essential for the dynamic instability of FtsZ filaments. nih.gov These findings demonstrate that the strategic halogenation of tyrosine residues can be used to fine-tune and modulate complex protein behaviors like self-organization, providing a mechanism to control protein assembly and function. nih.govresearchgate.net

Comparative Analysis with Other Halogenated Tyrosine Analogues in Biochemical Contexts

Comparing di-iodinated tyrosine with other halogenated analogues (e.g., chlorinated, brominated, or mono-iodinated) reveals how the identity and number of halogen atoms can systematically tune the properties and biological effects of the amino acid. nih.govacs.org

In studies of the FtsZ protein, the effects of different halogenated tyrosines on GTPase activity were directly compared. Variants containing di-halogenated tyrosines, such as 3,5-diiodotyrosine (I₂Y) and 3,5-dichlorotyrosine (Cl₂Y), showed a more significant decrease in activity compared to mono-halogenated versions. nih.gov This suggests that the magnitude of the perturbation is dependent on the degree of halogenation. nih.gov

Table 2: Comparative Effect of Tyrosine Halogenation on FtsZ Protein GTPase Activity

FtsZ VariantHalogenated AnalogueRelative GTPase Activity (% of Wild Type)
Wild TypeTyrosine (Y)100%
FtsZ-Y222ClY3-Chlorotyrosine (ClY)~70%
FtsZ-Y222BrY3-Bromotyrosine (BrY)~75%
FtsZ-Y222IY3-Iodotyrosine (IY)~30%
FtsZ-Y222Cl₂Y3,5-Dichlorotyrosine (Cl₂Y)~30%
FtsZ-Y222Br₂Y3,5-Dibromotyrosine (Br₂Y)~50%
FtsZ-Y222I₂Y3,5-Diiodotyrosine (I₂Y)~30%

Data are approximate, based on published results for FtsZ-YFP-mts variants. nih.gov

Further comparative studies have shown that iodination can be more effective than chlorination in certain biological contexts. For example, iodinated human neutrophil peptide 1 (HNP1) was found to be a more potent chemoattractant for monocytes than the chlorinated version. biorxiv.org Other research has established a linear relationship between the decreasing pKa of various halogenated tyrosine analogues and an increase in oxidase activity in a model enzyme system. acs.org Conversely, studies on cytotoxicity have sometimes found that iodinated compounds show greater toxicity than their chlorinated or brominated counterparts, indicating that the specific biological outcome is highly context-dependent. mdpi.com This comparative approach underscores the utility of a suite of halogenated tyrosines for systematically probing and engineering biological function. acs.org

Mechanistic Elucidation of Biomolecular Interactions

Enzyme Kinetic Studies Involving Diiodinated Tyrosine Substrates (e.g., Peroxidases)

The enzymatic processing of tyrosine and its iodinated derivatives is fundamental to thyroid hormone synthesis, a process primarily catalyzed by thyroid peroxidase (TPO). nih.govnih.gov TPO, a heme-containing enzyme, facilitates both the iodination of tyrosine residues on the protein thyroglobulin to form monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT), and the subsequent coupling of these iodotyrosines to generate the thyroid hormones triiodothyronine (T3) and thyroxine (T4). nih.govnih.govexpasy.org

Enzyme kinetic studies are crucial for understanding the efficiency and specificity of these reactions. While specific kinetic data for Boc-3,5-diiodo-tyr-ome as a peroxidase substrate is not extensively detailed in the reviewed literature, the kinetics of the formation and conversion of DIT have been characterized. These studies typically monitor the depletion of substrates and the formation of products using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which describe the substrate affinity and the maximum rate of the enzymatic reaction, respectively. nih.gov

For instance, studies on TPO have developed in vitro assays to separately analyze the different catalytic activities, including the mono- and diiodination of L-Tyrosine. nih.govnih.gov The kinetic parameters reveal distinct characteristics for each reaction step catalyzed by TPO. nih.gov Lactoperoxidase is another enzyme studied for its ability to iodinate tyrosine, where the reaction rate follows Michaelis-Menten kinetics with respect to iodide and hydrogen peroxide, while being largely independent of the concentration of the tyrosine-containing peptide. researchgate.net This suggests that the formation of a reactive iodine intermediate is the rate-limiting step. researchgate.net

Table 1: Key Concepts in Enzyme Kinetic Studies of Tyrosine Iodination

Parameter Description Relevance to Diiodinated Tyrosine
Thyroid Peroxidase (TPO) A key enzyme in thyroid hormone synthesis. Catalyzes the formation of 3,5-diiodo-l-tyrosine (B556648) (DIT) from L-Tyrosine. nih.govnih.gov
Michaelis Constant (Km) Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the peroxidase for its substrates (e.g., tyrosine, iodide). nih.gov
Maximum Velocity (Vmax) The maximum rate of an enzyme-catalyzed reaction. Represents the catalytic efficiency of the peroxidase in producing iodinated products. nih.gov
LC-MS/MS A sensitive analytical technique for quantifying reaction components. Used to monitor the formation of MIT and DIT in kinetic assays. nih.govnih.gov

Structural Biology Approaches to Ligand-Transporter Interactions (e.g., LAT1-4F2hc)

The L-type amino acid transporter 1 (LAT1), which forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2), is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells. researchgate.netmdpi.com Structural biology, particularly cryogenic electron microscopy (cryo-EM), has been instrumental in elucidating the interaction between LAT1-4F2hc and diiodinated tyrosine derivatives.

Cryo-EM structures of the human LAT1-4F2hc complex bound with 3,5-diiodo-l-tyrosine (Diiodo-Tyr) have been solved at high resolution. researchgate.netnih.gov These structures reveal that Diiodo-Tyr binds within the classical substrate-binding pocket of LAT1. nih.gov The binding is characterized by specific hydrogen bonds formed between the α-carboxylate and protonated α-amino groups of the inhibitor and the main chain atoms in the unwound regions of transmembrane helices (TM) 1 and 6 of LAT1. researchgate.netnih.gov

The binding of Diiodo-Tyr induces a specific conformation in the transporter, described as an "outward-facing occluded" state. researchgate.netnih.gov This conformation is distinct from both the inward-open and outward-open states, suggesting it represents an intermediate state in the transport cycle or a specific inhibited state. nih.gov In this conformation, the tail of the inhibitor is wedged between the substrate-binding site and TM10 of LAT1. nih.gov This detailed structural information provides a molecular basis for understanding how diiodinated tyrosine derivatives engage with and modulate the function of LAT1.

Table 2: Structural Details of Diiodo-Tyr Interaction with LAT1-4F2hc

Structural Feature Description Significance
Binding Site Classical substrate binding pocket of LAT1. nih.gov Confirms that Diiodo-Tyr acts as a competitive inhibitor.
Key Interactions Hydrogen bonds with TM1 and TM6 of LAT1. researchgate.netnih.gov Stabilizes the inhibitor within the binding pocket.
Induced Conformation Outward-facing occluded state. researchgate.netnih.gov Represents a distinct inhibited state of the transporter, providing insight into the mechanism of inhibition.
Overall Complex Heterodimer of LAT1 (light chain) and 4F2hc (heavy chain). researchgate.netmdpi.com 4F2hc is essential for the stability and trafficking of LAT1 to the plasma membrane. nih.gov

Investigating Inhibitory Mechanisms at Amino Acid Transporters

The overexpression of amino acid transporters like LAT1 in tumors makes them attractive targets for therapeutic intervention. mdpi.comnih.gov Diiodinated tyrosine derivatives have been investigated as inhibitors of these transporters.

Functional assays have shown that 3,5-diiodo-l-tyrosine (Diiodo-Tyr) inhibits LAT1 with a half-maximal inhibitory concentration (IC50) of 7.9 μM. researchgate.netnih.gov The inhibitory mechanism, as revealed by structural studies, involves the binding of the inhibitor to the substrate pocket, which prevents the binding of natural substrates and locks the transporter in a non-productive, outward-occluded conformation. nih.gov This effectively blocks the transport cycle, thereby inhibiting the uptake of essential amino acids required for the growth of cancer cells. nih.gov

The specificity of iodinated tyrosine derivatives for different amino acid transport systems has also been explored. While L-tyrosine itself can be transported by multiple systems (including Systems A, ASC, and L), certain iodinated derivatives exhibit high specificity for System L (LAT1). kanazawa-u.ac.jpnih.gov For example, 4-iodo-l-meta-tyrosine has shown high specificity for system L transport. kanazawa-u.ac.jp This specificity is crucial for the development of targeted therapies and diagnostic agents, as it minimizes off-target effects. The position of the iodine atom on the tyrosine ring can significantly influence the affinity and selectivity for different transporter systems. kanazawa-u.ac.jp

Table 3: Inhibitory Profile of Diiodinated Tyrosine at LAT1

Parameter Finding Implication
IC50 of Diiodo-Tyr 7.9 μM for LAT1. researchgate.netnih.gov Demonstrates potent inhibition of the transporter.
Mechanism of Inhibition Binds to the substrate pocket and induces an outward-occluded conformation. nih.gov Prevents substrate transport by locking the transporter in an inactive state.
Transporter Specificity Iodinated tyrosine derivatives can exhibit high specificity for System L (LAT1). kanazawa-u.ac.jpnih.gov Important for designing targeted drugs with reduced side effects.
Therapeutic Potential Inhibition of LAT1 can reduce cancer cell viability. mdpi.com Highlights LAT1 inhibitors as potential anticancer agents.

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of Boc-3,5-diiodo-tyr-ome and related iodinated compounds.

Analytical Applications:

Reversed-phase HPLC (RP-HPLC) is the most common method for the analytical determination of iodinated amino acids. researchgate.net Standard systems often utilize a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, typically containing 0.1% (v/v) formic acid to ensure good peak shape and resolution. nih.govdoaj.org This method effectively separates non-iodinated, mono-iodinated, and di-iodinated species, which elute in that order due to increasing hydrophobicity. nih.govresearchgate.net The increased hydrophobicity is a direct result of the addition of iodine atoms to the tyrosine ring. core.ac.uk UV detection, commonly set at 280 nm, is suitable for quantifying these compounds due to the chromophoric nature of the iodinated aromatic ring. researchgate.net

Preparative Applications:

Preparative HPLC is essential for isolating pure this compound from reaction mixtures or for separating it from other iodinated byproducts. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities. researchgate.net The goal is to obtain the desired compound with high purity (often ≥98% or ≥99%) for subsequent use in synthesis or biological assays. chemimpex.comchemimpex.com The success of preparative HPLC relies on optimizing the separation conditions to maximize resolution and yield.

Table 1: Typical HPLC Parameters for the Analysis of Iodinated Tyrosine Derivatives

ParameterTypical Value/ConditionSource
Column Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 5 µm) researchgate.net
Mobile Phase A Water with 0.1% (v/v) formic acid nih.govdoaj.org
Mobile Phase B Acetonitrile with 0.1% (v/v) formic acid nih.govdoaj.org
Gradient Linear gradient from low to high percentage of Mobile Phase B researchgate.net
Flow Rate 0.2 mL min⁻¹ (analytical) researchgate.net
Detection UV at 280 nm researchgate.net

Mass Spectrometry Techniques for Characterization of Modified Biomolecules

Mass spectrometry (MS) is a powerful technique for the characterization of this compound, providing precise molecular weight information and fragmentation data that confirms its structure.

Electrospray ionization (ESI) is a commonly used ionization method for analyzing iodinated peptides and their derivatives. nih.govnih.gov When coupled with a mass analyzer like an ion trap or Orbitrap, ESI-MS can identify the molecular ions of the target compound and its various modified forms. For instance, the iodination of a peptide results in a characteristic mass shift. The addition of one iodine atom increases the mass by approximately 126 Da, while di-iodination results in a further 126 Da increase. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of modified biomolecules. Techniques like collision-induced dissociation (CID) can provide fragmentation patterns that help to pinpoint the site of modification. acs.org However, for certain modifications, other fragmentation methods may be more suitable. For example, while CID can be used, techniques like electron transfer dissociation (ETD) have been shown to be effective in retaining labile modifications on amino acid residues during fragmentation, which is crucial for accurate characterization. nih.gov

In the context of tyrosine modifications, it is important to distinguish between different adducts that may have similar nominal masses. For example, sulfation and phosphorylation both add approximately 80 Da to a peptide. mdpi.com High-resolution mass spectrometry, such as that performed on an Orbitrap or FT-ICR instrument, can differentiate between these modifications based on their exact mass. mdpi.com Similarly, nitrosative modifications of tyrosine, such as nitration, result in a characteristic mass increase of 45 Da. bmbreports.org

Table 2: Mass Spectrometry Data for Tyrosine Modifications

ModificationMass Shift (Da)Key CharacteristicsSource
Mono-iodination +126Stepwise increase in mass with each iodine addition. nih.gov
Di-iodination +252Double the mass shift of mono-iodination. nih.gov
Sulfation ~+80 (79.9568)Can be distinguished from phosphorylation by high-resolution MS. mdpi.com
Phosphorylation ~+80 (79.9663)Can be distinguished from sulfation by high-resolution MS. mdpi.com
Nitration +45Characteristic mass increase for nitrated peptides. bmbreports.org

UV-Vis and Fluorescence Spectroscopy for Optical Property Investigations

UV-Vis and fluorescence spectroscopy are valuable techniques for investigating the optical properties of this compound and related compounds.

UV-Vis Spectroscopy:

The presence of the iodinated aromatic ring in this compound gives it a distinct UV absorption profile. As mentioned in the HPLC section, these compounds are typically detected at 280 nm. researchgate.net However, the absorption maxima can be influenced by the local chemical environment and the presence of other chromophores. For instance, studies on complexes of iodine with amino acids have shown absorption peaks around 285–287 nm, which are attributed to ionic bridges between triiodide ions and the protonated α-amino groups of the amino acids. nih.gov The UV-Vis spectrum can therefore provide information about the electronic structure of the molecule and its interactions with other species.

Fluorescence Spectroscopy:

The intrinsic fluorescence of tyrosine residues is often quenched upon modification. In the case of iodotyrosines, the heavy iodine atoms can lead to a decrease in fluorescence intensity. nih.gov However, the fluorescence properties can also be exploited to study the binding of these compounds to other molecules. For example, the binding of iodotyrosine derivatives to proteins can be monitored by changes in the fluorescence of the protein or the ligand. wiley.com

The development of fluorescent amino acids derived from tyrosine often involves extending the π-conjugation of the aromatic side chain to enhance their optical properties. rsc.org While this compound itself may not be strongly fluorescent, its derivatives can be designed to have specific fluorescence characteristics for use in bioimaging and other applications. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure, conformation, and interactions of the compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Boc-protected amino acids provides characteristic signals for the protons in the molecule. The chemical shifts of these protons are sensitive to their chemical environment. For example, in N-Boc protected amino acids, the NH proton typically appears around 5 ppm. acs.org The protons on the α-carbon and the side chain also have distinct chemical shifts that can be used to confirm the structure of the molecule. acs.org The determination of protonation macroconstants of iodinated tyrosine derivatives has been achieved using ¹H NMR-pH titrations, which highlights the influence of the iodine substituents on the basicity of the phenolate (B1203915) group. nih.gov

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy is particularly useful for characterizing the carbon skeleton of this compound. The chemical shifts of the carbonyl carbons in the Boc group and the methyl ester are sensitive to intermolecular forces and the solvent environment. mdpi.com Studies on N-Boc-protected amino acids have shown that the chemical shifts of these carbonyl carbons can shift downfield with increasing solvent polarity. mdpi.com The signals for the carbons in the aromatic ring are also significantly affected by the presence of the iodine atoms.

Table 3: Representative NMR Data for Boc-Protected Amino Acid Derivatives

NucleusGroupTypical Chemical Shift Range (ppm)NotesSource
¹H NH (Boc)~5.0 - 7.1Can be influenced by hydrogen bonding and conformation. acs.org
¹H α-CH~4.0 - 4.9Dependent on the specific amino acid and its environment. acs.org
¹³C Carbonyl (Boc)~153 - 155Sensitive to solvent polarity and intermolecular interactions. mdpi.comresearchgate.net
¹³C Carbonyl (Ester)~173Chemical shift can vary with the ester group and solvent. mdpi.com
¹³C Quaternary (Boc)~77 - 80Characteristic signal for the t-butyl group of the Boc protecting group. rsc.org
¹³C Methyl (Boc)~26 - 28Characteristic signal for the methyl groups of the Boc protecting group. rsc.org

Future Perspectives and Emerging Research Directions

Novel Applications in Targeted Molecular Probes

The presence of iodine atoms in Boc-3,5-diiodo-tyr-ome makes it an ideal precursor for developing targeted molecular probes, particularly for medical imaging. chemimpex.com The iodine can be substituted with radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create radiopharmaceuticals for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). mdpi.comchemimpex.com

Future research is likely to focus on incorporating this iodinated amino acid into peptides or other biomolecules that target specific receptors or transporters overexpressed in diseased tissues, such as tumors. chemimpex.commdpi.com For instance, radioiodinated L-meta-tyrosine has shown potential as an amino acid transport marker in the brain and pancreas. nih.gov The development of such probes could lead to enhanced visualization of biological processes in vivo. chemimpex.comchemimpex.com

Beyond radio-imaging, the di-iodinated tyrosine scaffold can be modified to create fluorescent probes. Research has demonstrated the synthesis of fluorescent unnatural amino acids from protected diiodo-L-tyrosine using palladium-catalyzed Heck couplings. rsc.org These probes could be designed to respond to specific physiological conditions, such as pH or redox state, offering new tools for cellular imaging and diagnostics. rsc.org

Table 1: Applications of Iodinated Tyrosine Derivatives in Molecular Probing

Derivative/Application Technique Research Focus Citation
Radioiodinated L-meta-tyrosine SPECT/Biodistribution Amino acid transport marker for brain and pancreas imaging. nih.gov
[¹²⁵I]Diiodo-L-thyroxine Radiosynthesis Synthesis of radiolabeled thyroid hormones for research. nih.gov
Radiofluorinated TIC(OH) Analogs PET Imaging Development of novel tracers for tumor imaging. mdpi.com
Styrene-Derived Fluorescent Amino Acids Fluorescence Microscopy Creation of stimuli-responsive probes for cellular imaging. rsc.org

Potential for Advanced Peptide-Based Therapeutic Design

This compound serves as a key building block in the synthesis of peptides, a growing class of therapeutics. chemimpex.comnih.gov The incorporation of this non-canonical amino acid can significantly modify the properties of a peptide, enhancing its biological activity, stability, or binding affinity. chemimpex.com

One emerging area is the development of iodinated peptide analogues with enhanced therapeutic effects. For example, a study on iodinated diketopiperazines, synthesized from diiodotyrosine monomers, revealed that the number of iodine atoms and the presence of a phenolic group were crucial for cytotoxic activity against several cancer cell lines. researchgate.net This suggests a promising strategy for designing novel anticancer peptides. Similarly, other iodinated tyrosine derivatives have been shown to inhibit key enzymes in inflammation and cancer pathways, such as 5-LOX and mPGES-1. rsc.org

Future research will likely explore the systematic replacement of standard tyrosine residues with 3,5-diiodotyrosine in bioactive peptides to create more potent and selective drugs. nih.gov Strategies such as macrocyclization can be combined with the inclusion of this modified amino acid to improve peptide stability and cell permeability, overcoming common hurdles in peptide drug development. nih.gov The unique properties of di-iodotyrosine, including its increased molecular volume and altered acidity, can be leveraged to fine-tune peptide-protein interactions. nih.gov

Unexplored Biochemical Pathways and Interactions

While the role of iodinated tyrosine derivatives is well-established in the context of thyroid hormones, their interactions with other biochemical pathways remain largely unexplored. chemimpex.com A recent study using a mass spectrometry-based approach (MIDAS) to screen for protein-metabolite interactions identified a previously unknown interaction between 3,5-diiodo-L-tyrosine (B556648) and pyruvate (B1213749) kinase M2 (PKM2). vetmeduni.ac.at PKM2 is a key enzyme in cancer metabolism, and this finding suggests that iodinated tyrosine derivatives could modulate its activity, opening a new field of investigation for cancer therapeutics. vetmeduni.ac.at

The halogenation of tyrosine residues is a post-translational modification that can occur in vivo, affecting protein structure and function. nih.govresearchgate.net Studies on proteins where tyrosine was replaced with halogenated analogues, including 3,5-diiodotyrosine, showed significant perturbations in protein self-organization and dynamics. nih.gov This highlights the profound impact that tyrosine iodination can have on cellular processes. Future research could investigate the prevalence of this modification and its role in both physiological and pathological states, potentially identifying new therapeutic targets or disease biomarkers. researchgate.net The broader functional significance of naturally occurring iodinated molecules in cell-to-cell communication and development across various species also warrants further study. rsc.org

Methodological Innovations in Synthesis and Analysis

Advancements in synthetic and analytical chemistry are crucial for unlocking the full potential of this compound. While established methods exist for its synthesis and incorporation into peptides, there is room for innovation. rsc.orgaps2025.org

Recent strategies have focused on the simple and efficient di-iodination of commercially available Boc-L-Tyrosine monomers. researchgate.netresearchgate.net Further development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, could provide more versatile and efficient routes to a wider range of diiodotyrosine-containing compounds. rsc.orgnih.gov Another innovative approach is the use of hypervalent iodine reagents for the chemo- and site-selective modification of tyrosine residues in peptides and proteins under mild, biocompatible conditions. rsc.org This method allows for the introduction of new functionalities onto biomolecules, expanding their application in chemical biology. rsc.org

In the analytical domain, improving techniques to detect and quantify tyrosine oxidation and halogenation within complex biological samples is essential. researchgate.net Advanced mass spectrometry and chromatographic methods will be key to understanding the biological consequences of these modifications and exploring the interactome of iodinated compounds. vetmeduni.ac.atresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine methyl ester This compound; Boc-Tyr(3,5-I₂)-OMe
N-tert-butoxycarbonyl-3,5-diiodo-D-tyrosine Boc-3,5-diiodo-D-tyrosine
N-tert-butoxycarbonyl-L-tyrosine Boc-L-Tyr-OH
3,5-diiodo-L-tyrosine I₂Y; DIT
[¹²⁵I]Diiodo-L-thyroxine -
Radioiodinated L-meta-tyrosine ¹²³I-L-mTyr
Pyruvate Kinase M2 PKM2
Cyclo(L-Tyrosine-L-Tyrosine) -
5-lipoxygenase 5-LOX
Microsomal prostaglandin (B15479496) E₂ synthase-1 mPGES-1
[¹²³I]8-iodo-L-TIC(OH) -
3-chloro-tyrosine ClY
3-bromo-tyrosine BrY
3-iodo-tyrosine IY
3,5-dichloro-tyrosine Cl₂Y
3,5-dibromo-tyrosine Br₂Y
N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine Boc-3,5-diiodo-L-Tyr-OH

Q & A

Q. How to design a rigorous literature review for this compound applications?

  • Methodology : Prioritize primary sources from journals with impact factors >3.0 (e.g., Journal of Medicinal Chemistry). Use Boolean search terms: (“this compound” OR “diiodotyrosine derivatives”) AND (“peptide synthesis” OR “thyroid mimic”). Exclude patents and non-peer-reviewed content. Annotate contradictions in synthetic yields or bioactivity, citing original methodologies .

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